3-Bromo-4-(2-ethoxyethoxy)benzonitrile
Description
3-Bromo-4-(2-ethoxyethoxy)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a 2-ethoxyethoxy group at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig aminations) enabled by the bromine substituent . The 2-ethoxyethoxy group enhances solubility in polar aprotic solvents, making it advantageous for catalytic applications .
Properties
IUPAC Name |
3-bromo-4-(2-ethoxyethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARVSBQFYXUPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzonitrile typically involves the bromination of 4-(2-ethoxyethoxy)benzonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-ethoxyethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(2-ethoxyethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-ethoxyethoxy)benzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the bromine atom and the ethoxyethoxy group, which can affect the electron density on the benzene ring and the overall stability of the molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Alkoxy-Substituted Analogs
3-Bromo-4-[(2-methoxyethoxy)methoxy]benzonitrile (CAS: 219671-91-7) Structure: Differs by a methoxy group in the alkoxy chain instead of ethoxy. Properties: Higher molecular weight (286.12 g/mol vs. ~285.1 g/mol for the target compound) and increased steric bulk due to the methoxy substituent. This may reduce solubility in nonpolar solvents compared to the ethoxyethoxy analog . Applications: Used as a synthetic intermediate in catalysis; discontinuation of commercial availability suggests challenges in scalability or stability .
3-Bromo-4-(3-hydroxypropoxy)benzonitrile (4i) Structure: Features a hydroxyl-terminated alkoxy chain. Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing aqueous solubility. Synthesized in 81% yield via alkylation with 2-bromopropanol, indicating efficient methodology . Applications: Potential for further functionalization (e.g., esterification) in drug design .
Electron-Withdrawing Group Substitutions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile (CAS: 1980053-87-9)
- Structure : Contains trifluoromethoxy and trifluoromethyl groups.
- Properties : Significantly higher molecular weight (334.01 g/mol) and lipophilicity (logP ~3.5 estimated), making it suitable for CNS-targeting pharmaceuticals. The electron-withdrawing groups enhance metabolic stability .
- Applications : Explored in agrochemicals and kinase inhibitors due to resistance to oxidative degradation .
2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile (CAS: 175204-13-4) Structure: Dual trifluoroethoxy groups at the 2- and 6-positions. Properties: Extreme electronegativity reduces electron density on the aromatic ring, favoring nucleophilic aromatic substitution.
Amino and Cyclopropane Derivatives
3-Bromo-4-(cyclopropylamino)benzonitrile Structure: Cyclopropylamino group replaces the alkoxy chain. Properties: Synthesized via Pd-catalyzed C–H functionalization (89% yield). The amino group enables participation in hydrogen bonding, critical for protein-ligand interactions . Applications: Intermediate in the synthesis of kinase inhibitors .
3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS: 330462-57-2) Structure: Ethoxy and hydroxy substituents. Properties: The phenolic –OH group increases acidity (pKa ~8–10), facilitating deprotonation in basic conditions. NMR and IR confirm intramolecular hydrogen bonding . Applications: Investigated for antimicrobial and anticancer activity .
Comparative Data Table
Key Findings
- Solubility Trends : Alkoxy chains (e.g., ethoxyethoxy) improve solubility in polar solvents, whereas trifluoromethyl groups enhance lipid solubility .
- Reactivity : Bromine at the 3-position is highly reactive in cross-coupling reactions, but electron-withdrawing groups (e.g., CF3) may slow such reactions .
- Synthetic Efficiency : Yields for alkoxy derivatives (81–89%) surpass those of trifluoromethylated analogs, likely due to steric and electronic challenges .
- Biological Relevance: Hydroxy and amino derivatives show promise in drug discovery, while trifluoromethylated compounds excel in metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
